Cyclohexylmethyl isovalerate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15840-95-6 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
cyclohexylmethyl 3-methylbutanoate |
InChI |
InChI=1S/C12H22O2/c1-10(2)8-12(13)14-9-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
OPKFCIJVNFYFCT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCC1CCCCC1 |
Canonical SMILES |
CC(C)CC(=O)OCC1CCCCC1 |
Other CAS No. |
15840-95-6 |
Origin of Product |
United States |
Synthesis and Methodological Advancements in Cyclohexylmethyl Isovalerate Chemistry
Strategic Approaches to Ester Synthesis
The creation of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry. Modern synthetic strategies are increasingly focused on developing catalytic systems that are not only efficient but also environmentally benign and capable of producing structurally complex molecules with high precision.
Esterification, the process of forming an ester, is typically an equilibrium-limited reaction. academie-sciences.fr To drive the reaction towards the product, catalysts are employed, and often, water is removed as it forms. academie-sciences.fr Catalytic approaches are generally preferred over stoichiometric ones due to reduced waste and lower cost. These methods can be broadly categorized based on the type of catalyst and reaction conditions used.
In alignment with the principles of green chemistry, solvent-free synthesis methods have gained prominence. nih.gov These reactions minimize the use of hazardous and toxic solvents, reduce waste, and can lead to simpler purification processes. mdpi.comnih.gov Various solid-phase catalysts have been developed for solvent-free esterification, offering advantages such as easy separation and potential for recycling. researchgate.net
One approach involves using supported iron oxide nanoparticles as an efficient and recoverable catalyst for the esterification of carboxylic acids and alcohols. mdpi.com This method demonstrates remarkable stability, allowing the catalyst to be reused multiple times without a significant loss of activity. mdpi.com Another strategy employs mechanochemistry, using high-speed ball-milling (HSBM) to facilitate reactions at room temperature without any solvent. nih.gov This technique can directly influence chemical bonds and create unique reaction pathways compared to solution-based methods. nih.gov The development of tandem catalysts, such as a metal-organic framework (MOF) supported system, allows for the direct, one-step aerobic oxidation of aliphatic alcohols to esters under solvent-free conditions. rsc.org
| Catalyst System | Reactants | Conditions | Yield | Source |
| Supported Iron Oxide NPs | Carboxylic Acids + Alcohols | Solvent-free | High | mdpi.com |
| I₂ / KH₂PO₂ | Carboxylic Acids + Alcohols | High-Speed Ball-Milling (HSBM), 20 min | 45-91% | nih.gov |
| KI / P(OEt)₃ | Carboxylic Acids + Alcohols | High-Speed Ball-Milling (HSBM), 60 min | 24-85% | nih.gov |
| Sc–Ru⊂MOF-808 | Aliphatic Alcohols + O₂ | Solvent-free | up to 92% conversion | rsc.org |
| Silica supported Boric Acid | β-keto methyl/ethyl esters + Alcohols | Solvent-free | 87-95% | nih.gov |
This table presents a selection of solvent-free catalytic systems for ester synthesis.
Biocatalysis, utilizing enzymes such as lipases, has become a cornerstone of green chemistry for synthesizing flavor and fragrance esters. nih.govnih.gov These enzymatic reactions are highly specific, occur under mild conditions (lower temperatures and pressures), and reduce the formation of side products, leading to high-purity compounds. nih.govnih.gov The products are often considered "natural," which is a significant advantage in the food and cosmetics industries. nih.gov
Immobilized lipases are frequently used to overcome challenges associated with enzyme separation and to enhance reusability. nih.govmdpi.com For instance, Candida rugosa lipase (B570770) immobilized in microemulsion-based organogels has been successfully used for the synthesis of flavor esters like pentyl valerate (B167501) and ethyl valerate. nih.govsci-hub.ru Similarly, immobilized Rhizopus oryzae lipase has been employed for the solvent-free synthesis of methyl butyrate (B1204436) and octyl acetate. nih.gov Research has demonstrated the synthesis of various isoamyl fatty acid esters, which are analogs to cyclohexylmethyl isovalerate, using a cutinase from Rhodococcus bacteria. nih.gov
| Enzyme | Ester Synthesized | Key Findings | Source |
| Immobilized Rhizopus oryzae Lipase | Methyl butyrate, Octyl acetate | Solvent-free; Max molar conversion of 70.42% and 92.35% respectively. | nih.govresearchgate.net |
| Immobilized Candida rugosa Lipase (CRL) | Pentyl valerate | Immobilization led to a 2.5–5-fold increase in synthesis compared to free enzyme. | nih.gov |
| Immobilized Rhodococcus Cutinase (Rcut) | Isoamyl butyrate | Enzyme activity was maintained for at least six reuse cycles. | nih.gov |
| Candida antarctica Lipase B (CaLB) | Short-chain esters | Investigated for thermostability and selectivity towards various alcohols and acids. | mdpi.com |
This table highlights examples of enzymatic synthesis of isovalerate analogs and other flavor esters.
Homogeneous catalysis using transition metal complexes provides a powerful, one-step method for synthesizing esters, including those of isovaleric acid. ect-journal.kzresearchgate.net A notable example is the hydroalkoxycarbonylation of olefins with carbon monoxide and alcohols. ect-journal.kz This method has been specifically applied to prepare cyclohexylisovalerate from isobutylene (B52900) and cyclohexanol. ect-journal.kzresearchgate.net
The catalytic system often involves a palladium complex, such as Pd(PPh₃)₄, combined with ligands like triphenylphosphine (B44618) (PPh₃) and an acid co-catalyst like p-toluenesulfonic acid (TsOH). ect-journal.kz This process is highly regioselective, yielding linear ester products with high selectivity. ect-journal.kz Other transition metals, such as iron, have also been explored. Iron(III) nitrate, a simple and commercially available Lewis acid, has been shown to effectively catalyze the esterification of terpenic alcohols, offering a faster alternative to enzymatic processes. rsc.org The efficiency of various metal Lewis acid catalysts often correlates with the ability of the metal cation to generate protons from the carboxylic acid. rsc.org
| Catalyst System | Reactants | Product | Yield | Source |
| Pd(PPh₃)₄-PPh₃-TsOH | Isobutylene + Cyclohexanol + CO | Cyclohexylisovalerate | 71-95% | ect-journal.kz |
| Pd(PPh₃)₄-PPh₃-TsOH | Isobutylene + Ethanol + CO | Ethylisovalerate | 71-95% | ect-journal.kz |
| Pd(PPh₃)₄-PPh₃-TsOH | Isobutylene + Benzyl alcohol + CO | Benzylisovalerate | 71-95% | ect-journal.kz |
| Fe(NO₃)₃ | β-citronellol + Acetic acid | β-citronellyl acetate | ~70% selectivity | rsc.org |
This table summarizes transition metal-catalyzed synthesis of this compound and related esters.
The synthesis of single-enantiomer compounds is critical in the pharmaceutical and fine chemical industries. Stereoselective pathways aim to produce a specific stereoisomer of a chiral molecule, avoiding the creation of racemic mixtures.
Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiopure product. wikipedia.orgmdpi.com This method combines the kinetic resolution of a racemate by an enzyme with the in-situ racemization of the slower-reacting enantiomer. princeton.edu
The process typically involves a dual catalytic system: an enzyme (often a lipase) for the stereoselective acylation of one enantiomer of an alcohol, and a metal complex (commonly ruthenium-based) to continuously racemize the remaining, unreacted alcohol enantiomer. mdpi.comresearchgate.net This ensures that the substrate for the enzyme is constantly replenished, allowing the reaction to proceed to full conversion. wikipedia.org DKR has been successfully applied to the synthesis of chiral esters from secondary alcohols. mdpi.com The combination of an immobilized lipase, such as Novozyme® 435, with a ruthenium racemization catalyst can produce chiral esters with high yield and excellent enantioselectivity. mdpi.com
| Racemization Catalyst | Enzyme | Substrate Example | Key Outcome | Source |
| Ruthenium complex | Immobilized Lipase (Candida antarctica) | 1-phenylethanol | High yield and enantioselectivity (>96% yield, 99% ee). | mdpi.com |
| Ruthenium catalyst | Lipase PS-C “Amano” II | (S)-chlorohydrin | Key step in the synthesis of (R)-Bufuralol. | wikipedia.org |
| Zeolite Beta | Immobilized Lipase | 1-phenylethanol | DKR achieved by coupling enzymatic resolution with in-situ racemization over a zeolite. | researchgate.net |
This table provides examples of catalyst systems used in the dynamic kinetic resolution for the synthesis of chiral esters.
Development of Stereoselective Synthetic Pathways
Enantioselective Approaches to this compound Derivatives
While direct literature on the enantioselective synthesis of this compound is highly specific, established methodologies in asymmetric synthesis provide a clear framework for producing its chiral derivatives. Chirality can be introduced through either the cyclohexanemethanol (B47985) or the isovalerate moiety, leading to enantiomerically enriched products.
One of the most effective strategies is enzymatic kinetic resolution . This technique utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers in a racemic mixture. For instance, a racemic mixture of cyclohexanemethanol could be subjected to acylation using an acyl donor in the presence of an immobilized lipase, such as Candida antarctica lipase B (CALB). The enzyme would selectively acylate one enantiomer (e.g., the (R)-enantiomer) at a much faster rate, leaving the other ((S)-enantiomer) unreacted. The resulting ester and the unreacted alcohol can then be separated. The enantiomerically pure cyclohexanemethanol can subsequently be esterified with isovaleric acid through standard methods to yield the desired chiral this compound.
Another powerful, albeit more synthetically intensive, approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. For example, isovaleric acid could be converted to an imide by reacting it with a chiral oxazolidinone auxiliary. Deprotonation followed by alkylation of this imide would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent removal of the auxiliary would yield an enantiomerically enriched substituted isovaleric acid derivative, which could then be esterified with cyclohexanemethanol.
Solid-Phase Synthesis Techniques for Esters with Cyclohexylmethyl Moieties
Solid-phase organic synthesis (SPOS) offers significant advantages for reaction monitoring, purification, and automation. This technique, widely used in peptide and oligonucleotide synthesis, can be adapted for the production of small molecules like esters. A plausible solid-phase route to this compound would involve immobilizing one of the reactants onto a polymer resin.
A common approach is to anchor the alcohol component to the solid support. Cyclohexanemethanol could be attached to a resin functionalized with a suitable linker, such as a Wang or Rink amide linker. The resin-bound alcohol is then treated with an excess of an activated isovaleric acid derivative, such as isovaleroyl chloride or isovaleric anhydride, in the presence of a base like diisopropylethylamine (DIPEA). Alternatively, the coupling can be achieved using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). The use of excess reagents drives the reaction to completion. After the reaction, the resin is simply washed to remove all excess reagents and by-products. The final step involves cleaving the pure ester from the resin, typically by treatment with an acid such as trifluoroacetic acid (TFA), which protonates the linker and releases the desired this compound into solution.
Green Chemistry Principles in this compound Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of esters like this compound can be made significantly more sustainable by focusing on waste minimization, renewable resources, safer solvents, and energy efficiency.
Waste Minimization and Atom Economy in Ester Synthesis
Atom Economy (AE) is a key metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. The conventional method for ester synthesis, the Fischer-Speier esterification, involves reacting a carboxylic acid (isovaleric acid) with an alcohol (cyclohexanemethanol) using an acid catalyst. While effective, this reaction produces water as a stoichiometric by-product, which lowers its atom economy.
An alternative approach with a perfect 100% atom economy is the direct addition of a carboxylic acid to an alkene. researchgate.net For a structurally similar compound, cyclohexyl isovalerate, this has been demonstrated by reacting isovaleric acid with cyclohexene (B86901) over a solid acid catalyst like an ion-exchange resin. researchgate.net This hydroesterification reaction incorporates all atoms from the reactants into the final product, generating no by-products. Applying this principle to this compound would require vinylcyclohexane (B147605) as a starting material, which presents different synthetic challenges but illustrates a pathway to maximizing atom economy.
Interactive Table: Comparison of Atom Economy in Ester Synthesis Routes
Utilization of Renewable Feedstocks and Bio-based Precursors (e.g., Isovaleric acid from natural sources)
A key aspect of green chemistry is the use of renewable starting materials. Both precursors to this compound can potentially be sourced from biomass.
Isovaleric acid is a naturally occurring compound. It is found in the essential oil of the valerian plant (Valeriana officinalis), from which it can be obtained by extraction. jcgtm.orgjcu.cz More sustainably, it can be produced through microbial fermentation. Certain bacteria, such as Propionibacterium freudenreichii, can catabolize the amino acid L-leucine to produce isovaleric acid. nih.govnih.govresearchgate.net Since L-leucine can be sourced from protein hydrolysates from agricultural waste, this provides a viable bio-based production route. biocrates.combrewingforward.commilkthefunk.com
Cyclohexanemethanol is traditionally derived from petroleum via the hydrogenation of benzoic acid. However, renewable pathways are under investigation. Lignin (B12514952), a major component of woody biomass, is a rich source of aromatic compounds that can be broken down into precursors for cyclohexyl derivatives. While a direct, high-yield route from lignin to cyclohexanemethanol is still a developmental goal, it represents an active area of research for producing "green" cyclic alcohols.
Development of Benign Solvents and Reaction Media
Traditional esterification often uses volatile organic compounds (VOCs) like toluene (B28343) to azeotropically remove water and drive the reaction forward. Green chemistry encourages the use of safer, more environmentally benign alternatives.
Solvent-Free Synthesis : For reactions involving liquid substrates, a solvent-free approach is ideal. Enzymatic esterification using an immobilized lipase can be performed neat, where the alcohol reactant itself can serve as the reaction medium. nih.govresearchgate.netulpgc.es This dramatically reduces waste and simplifies product purification.
Ionic Liquids (ILs) : Brønsted-acidic ionic liquids can serve as both the solvent and the catalyst for esterification. acs.orgresearchinschools.orgajast.netresearchgate.net These salts, which are liquid at low temperatures, have negligible vapor pressure, reducing air pollution. Many ILs are immiscible with the ester product, allowing for simple separation by decantation and recycling of the catalyst/solvent system. ajast.netscientific.net
Supercritical Carbon Dioxide (scCO2) : As a reaction medium, scCO2 is non-toxic, non-flammable, and inexpensive. acs.orgmdpi.comresearchgate.netmrforum.com Substrates often show high solubility in scCO2, which has gas-like viscosity, leading to enhanced mass transfer and potentially faster reaction rates. researchgate.net Upon completion, the CO2 can be returned to a gaseous state by reducing the pressure, leaving a pure, solvent-free product.
Green Ethereal Solvents : Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are increasingly used as replacements for traditional ethers like THF or dioxane. acs.orgnih.govnih.govsigmaaldrich.com They are derived from renewable feedstocks and have more favorable safety and environmental profiles. nih.gov
Energy Efficiency in Synthetic Processes
Reducing energy consumption is another pillar of green chemistry. This can be achieved by using alternative energy sources or by employing catalysts that enable reactions to proceed under milder conditions.
Enzymatic Catalysis : As mentioned, lipases are highly efficient catalysts for esterification that operate under mild conditions, typically between 30-60°C. ulpgc.es This avoids the high energy input required for conventional reflux temperatures, making it a highly energy-efficient method.
Microwave-Assisted Synthesis : Microwave irradiation provides rapid and uniform heating of the reaction mixture. This can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods.
Continuous Flow Chemistry : Performing reactions in a continuous flow reactor rather than a batch reactor can improve energy efficiency. The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, enabling precise temperature control and reducing the energy needed to heat and cool large reaction vessels.
Interactive Table: Summary of Green Chemistry Approaches for Ester Synthesis
Novel Synthetic Routes and Process Intensification
Process intensification in chemical manufacturing aims to achieve dramatic improvements in processing and production, often by redesigning equipment and techniques to be smaller, safer, and more energy-efficient. researchgate.netmdpi.com For ester synthesis, this involves moving beyond conventional batch reactors, which can suffer from limitations in heat and mass transfer, long reaction times, and challenges in catalyst separation. nih.gov Advanced strategies like continuous flow, multicomponent reactions, and alternative energy sources (light and electricity) offer transformative platforms for next-generation ester production. nih.govmdpi.com
Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing. nih.govucd.ie Key benefits include superior control over reaction parameters like temperature and pressure, enhanced safety due to the small volume of reactants at any given time, and the potential for straightforward automation and scale-up. nih.govmdpi.com
For the synthesis of this compound, a continuous flow process would typically involve the reaction of cyclohexanemethanol with isovaleric acid. This esterification could be efficiently catalyzed using a packed-bed reactor filled with a solid-supported acid catalyst, such as an ion-exchange resin or a zeolite. mdpi.com This approach, a form of heterogeneous catalysis, simplifies product purification as the catalyst is confined within the reactor and does not need to be separated from the liquid product stream. mdpi.com The continuous removal of water, a byproduct of the reaction, can be integrated into the flow system using membrane technology, such as pervaporation, to drive the reaction equilibrium towards the product and increase conversion rates. nih.gov
Table 1: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis of this compound
| Parameter | Conventional Batch Process | Hypothetical Continuous Flow Process |
|---|---|---|
| Reactor Type | Stirred Tank Reactor | Packed-Bed Reactor (PBR) with Solid Acid Catalyst |
| Catalyst | Homogeneous (e.g., H₂SO₄) | Heterogeneous (e.g., Amberlyst-15 resin) |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |
| Reaction Time | Hours | Minutes (Residence Time) |
| Byproduct Removal | Post-reaction workup (e.g., distillation) | In-line separation (e.g., membrane pervaporation) |
| Safety | Risk associated with large volumes of reagents | Inherently safer due to small reactor volume |
| Scalability | Requires larger vessels | Achieved by operating for longer or "numbering-up" reactors |
Multicomponent reactions (MCRs) are highly efficient, one-pot processes where three or more reactants combine to form a single product that incorporates structural features from each starting material. tcichemicals.comnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. nih.govnih.gov
While a direct A + B synthesis of this compound is not an MCR, this methodology is exceptionally well-suited for producing more complex derivatives. For instance, a Passerini three-component reaction could be employed to synthesize an α-acyloxy carboxamide derivative. In a hypothetical scenario, isovaleric acid (component 1) would react with cyclohexanecarboxaldehyde (B41370) (component 2) and an isocyanide (component 3). This reaction would yield a product containing the core isovalerate ester moiety linked to a cyclohexyl group through an amide backbone, demonstrating how MCRs can create highly functionalized molecules that are structurally related to the target ester.
Table 2: Hypothetical Passerini Reaction for a this compound Derivative
| Reactant 1 (Acid) | Reactant 2 (Carbonyl) | Reactant 3 (Isocyanide) | Resulting Product Class |
|---|---|---|---|
| Isovaleric Acid | Cyclohexanecarboxaldehyde | tert-Butyl isocyanide | α-Acyloxy Carboxamide |
Harnessing light or electricity provides alternative, often milder, pathways for chemical transformations, aligning with the principles of green chemistry.
Photochemical Synthesis: Photochemistry uses light as a clean reagent to initiate reactions. mdpi.com Recent advancements have demonstrated the direct photochemical esterification of aldehydes with alcohols. rsc.orgresearchgate.net A potential photochemical route to this compound could involve the reaction of isovaleraldehyde (B47997) with cyclohexanemethanol. Under irradiation with visible light (e.g., from purple or blue LEDs), an in-situ generated acyl radical or related species from the aldehyde could react with the alcohol to form the ester. rsc.org This method avoids the need for harsh acidic or basic catalysts and can often be performed at ambient temperature. semanticscholar.org
Electrochemical Synthesis: Electrochemical methods use electrical current to drive non-spontaneous chemical reactions. The electrosynthesis of esters can be achieved through various pathways, including the oxidative coupling of aldehydes and alcohols or the electrolysis of carboxylic acids. electrochemsci.orggoogle.com For example, the anodic oxidation of isovaleric acid could generate reactive intermediates that subsequently react with cyclohexanemethanol to form the target ester. google.com Alternatively, a process could be designed to convert valeric acid into reactive radical intermediates that couple with alcohol-derived species at the electrode surface. electrochemsci.org These methods offer precise control over reactivity by tuning the applied voltage and can eliminate the need for chemical oxidants or catalysts. nus.edu.sg
Table 3: Key Parameters for Hypothetical Photochemical and Electrochemical Ester Synthesis
| Parameter | Photochemical Method (Aldehyde + Alcohol) | Electrochemical Method (Acid Electrolysis) |
|---|---|---|
| Starting Materials | Isovaleraldehyde, Cyclohexanemethanol | Isovaleric Acid, Cyclohexanemethanol |
| Energy Source | Visible Light (e.g., LED array) | Electrical Current |
| Key Equipment | Photoreactor | Electrolytic Cell |
| Typical Catalyst/Mediator | Photocatalyst (optional) or radical initiator | Supporting Electrolyte |
| Electrodes | N/A | Carbon or Boron-Doped Diamond (Anode) |
| Reaction Conditions | Ambient temperature, inert atmosphere | Controlled voltage/current, aqueous/organic solvent |
| Key Advantage | Mild, catalyst-free potential | Avoids chemical reagents, precise control |
Mechanistic and Kinetic Investigations of Cyclohexylmethyl Isovalerate Reactions
Elucidation of Reaction Mechanisms
The formation of cyclohexylmethyl isovalerate typically occurs through the esterification of cyclohexanemethanol (B47985) with isovaleric acid. The mechanisms governing this and other transformations are multifaceted, involving catalytic pathways, intermediate species, and the potential for both radical and ionic routes.
Unraveling Catalytic Pathways in Esterification Reactions
The esterification process to produce this compound is often catalyzed to enhance reaction rates. numberanalytics.com Catalysts provide an alternative reaction pathway with a lower activation energy, thereby accelerating the attainment of equilibrium. wikipedia.org Both acid and enzyme catalysis are common.
In acid-catalyzed esterification , a proton from an acid catalyst protonates the carbonyl oxygen of isovaleric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of cyclohexanemethanol. researchgate.netyoutube.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the ester. researchgate.netyoutube.com The general mechanism for acid-catalyzed esterification is a well-established process. mdpi.com
Enzymatic catalysis , often employing lipases, offers a greener and more selective alternative. Lipases catalyze the esterification through a different mechanism, typically involving the formation of an acyl-enzyme intermediate. This approach avoids the use of harsh acidic conditions and can lead to higher yields with fewer byproducts. numberanalytics.com
The choice of catalyst significantly influences the reaction's efficiency. For instance, solid acid catalysts like Amberlyst-36 have been studied for their role in alkylation reactions, a process related to esterification. conicet.gov.ar The polarity of the ester's acid chain can also affect the reaction rate when using heterogeneous acid catalysts. csic.es
Investigation of Intermediate Species and Transition States in Isovalerate Synthesis
Computational methods, such as Density Functional Theory (DFT), are valuable for examining the energetic feasibility of proposed mechanisms and characterizing transition states. researchgate.net For instance, in the biosynthesis of isovalerate, calculations have been used to rule out certain reaction pathways by demonstrating prohibitively high energy barriers for their transition states. researchgate.net The rate of a reaction is directly proportional to the concentration of the transition-state complex. bath.ac.uk
In other reactions involving isovalerates, such as the synthesis of γ-butyrolactones, the diastereoselectivity of the reaction is influenced by the stability of different possible transition states. nih.gov Understanding these transition states is key to controlling the stereochemical outcome of the reaction.
Radical and Ionic Mechanisms in this compound Transformations
Beyond its synthesis, this compound can undergo various transformations that may proceed through either radical or ionic mechanisms.
Ionic mechanisms are typical in reactions like hydrolysis, which is essentially the reverse of esterification. Under acidic or basic conditions, the ester can be cleaved back into cyclohexanemethanol and isovaleric acid (or its carboxylate salt). These reactions proceed through charged intermediates. For example, in nickel-catalyzed cross-coupling reactions, an ionic oxidative addition of a Ni(0) complex has been proposed. acs.org
Radical mechanisms involve species with unpaired electrons and are often initiated by light or heat. youtube.comyoutube.comyoutube.com While less common for simple ester hydrolysis, radical pathways can be relevant in other transformations. A radical mechanism typically consists of three phases: initiation, propagation, and termination. youtube.comyoutube.com For example, the thermal decomposition of yttrium(III) isovalerate involves the formation of radicals. researchgate.net In some metal-catalyzed cross-coupling reactions, evidence points towards the involvement of radical intermediates that can escape the solvent cage. acs.org Common patterns in radical mechanisms include homolytic cleavage, addition to a pi bond, and hydrogen or halogen abstraction. youtube.com
Chemical Kinetics of Formation and Transformation
The study of chemical kinetics provides quantitative insights into the rates of reactions involving this compound and the factors that influence them.
Rate Law Determination and Kinetic Modeling for this compound Reactions
Determining the rate law for the formation of this compound is essential for understanding the reaction mechanism and for process optimization. The rate law expresses the relationship between the reaction rate and the concentrations of the reactants. For many esterification reactions, the rate is dependent on the concentrations of both the carboxylic acid and the alcohol. numberanalytics.com
Kinetic modeling can be used to simulate the reaction progress over time and to predict the yield under different conditions. mdpi.com Langmuir-Hinshelwood-Hougen-Watson (LHHW) models are often employed for heterogeneous catalytic reactions to describe the adsorption of reactants onto the catalyst surface and the subsequent surface reaction. conicet.gov.ar For instance, kinetic studies on the esterification of nonanoic acid with 2-ethylhexanol using an acidic solid catalyst showed that the process had the same activation energy and mechanism as the homogeneous process, though an induction period was observed. mdpi.com
The table below presents a hypothetical kinetic dataset for the formation of this compound, which could be used for rate law determination.
| Experiment | Initial [Cyclohexanemethanol] (M) | Initial [Isovaleric Acid] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 3.0 x 10-4 |
Influence of Catalysis on Esterification Reaction Rates
Catalysts play a pivotal role in accelerating the rate of esterification. numberanalytics.com The reaction rate is significantly influenced by the type and concentration of the catalyst.
Acid Catalysts : Strong acids like sulfuric acid increase the rate by protonating the carboxylic acid, thereby activating it for nucleophilic attack. numberanalytics.commdpi.com The rate is often proportional to the concentration of the acid catalyst.
Enzyme Catalysts : The rate of enzyme-catalyzed esterification depends on factors such as enzyme concentration, temperature, and pH. These reactions often exhibit Michaelis-Menten kinetics.
Heterogeneous Catalysts : With solid catalysts, the reaction rate can be influenced by mass transfer limitations, in addition to the intrinsic catalytic activity. mdpi.comcsic.es The surface area and pore structure of the catalyst are also important factors. wikipedia.org
The following table summarizes the effect of different catalysts on the rate of esterification reactions.
| Catalyst Type | Mechanism of Rate Enhancement | Key Factors Affecting Rate |
|---|---|---|
| Homogeneous Acid (e.g., H₂SO₄) | Protonation of the carboxylic acid, increasing its electrophilicity. mdpi.com | Catalyst concentration, temperature, reactant concentrations. numberanalytics.com |
| Heterogeneous Acid (e.g., Amberlyst) | Provides acidic sites on a solid support for catalysis. conicet.gov.ar | Catalyst surface area, pore size, mass transfer, temperature. wikipedia.org |
| Enzyme (e.g., Lipase) | Formation of a reactive acyl-enzyme intermediate. numberanalytics.com | Enzyme concentration, temperature, pH, substrate concentration. |
Temperature and Pressure Effects on Reaction Kinetics of Isovalerate Esters
The kinetics of esterification reactions, including those for isovalerate esters, are highly dependent on both temperature and pressure. Generally, an increase in temperature accelerates the reaction rate as particles gain more kinetic energy, leading to more frequent and energetic collisions. studymind.co.ukdalalinstitute.com It has been observed that for many chemical reactions, the rate can double for every 10°C rise in temperature. dalalinstitute.com
In the synthesis of butyl isovalerate using an acidic ionic liquid catalyst under microwave irradiation, the yield of the ester increased with a rise in temperature, reaching a maximum of 92.1% at 110°C. asianpubs.org However, further increasing the temperature led to a gradual decline in yield, suggesting potential side reactions or catalyst degradation at higher temperatures. asianpubs.orgnumberanalytics.com Similarly, in the enzymatic synthesis of ethyl valerate (B167501), the reaction rate constant was observed to be temperature-dependent. utm.my Kinetic studies on the oxidation of esters have also shown a clear trend where the rate constant increases with increasing temperature. ijcr.info
Pressure also plays a significant role in reaction kinetics. numberanalytics.compsu.edu For gas-phase reactions, an increase in pressure can enhance the reaction rate by increasing the concentration of reactants. numberanalytics.compsu.edu In some cases, such as unimolecular/recombination fall-off reactions, the reaction rate increases with pressure. psu.edu However, for other types, like chemically activated bimolecular reactions, the rate may decrease as pressure increases. psu.edu The thermodynamic equilibrium constant itself is not affected by pressure, but the equilibrium concentration and conversion can be influenced by it. csjmu.ac.in
The following table demonstrates the effect of temperature on the yield of butyl isovalerate. asianpubs.org
| Temperature (°C) | Yield of Butyl Isovalerate (%) |
| 90 | 78.2 |
| 110 | 92.1 |
| >110 | Declining Yield |
Thermodynamics of Reaction Systems Involving this compound
The synthesis of this compound through esterification is governed by fundamental thermodynamic principles. The feasibility and extent of the reaction are determined by changes in Gibbs free energy, enthalpy, and entropy. bhu.ac.infiveable.me
Free Energy Changes and Reaction Spontaneity in Ester Synthesis
The spontaneity of a chemical reaction is determined by the change in Gibbs free energy (ΔG). fiveable.mejackwestin.com A reaction is spontaneous if ΔG is negative, non-spontaneous if ΔG is positive, and at equilibrium if ΔG is zero. jackwestin.comlibretexts.org The Gibbs free energy change is calculated using the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS, where ΔH is the change in enthalpy, T is the temperature, and ΔS is the change in entropy. bhu.ac.injackwestin.com
Esterification is a reversible reaction, and its spontaneity is influenced by the conditions under which it is performed. numberanalytics.comchemguide.co.uk For a reaction to proceed spontaneously, the system will move from a state of higher Gibbs free energy to a lower one. fiveable.me In the synthesis of esters, the reaction can be driven in the forward direction, making it more spontaneous, by altering the reaction conditions, such as removing one of the products. lardbucket.org
Enthalpy and Entropy Contributions to Reaction Pathways
Enthalpy (ΔH) represents the heat change of a reaction at constant pressure. bhu.ac.inlardbucket.org Bond breaking requires an input of energy (endothermic), while bond formation releases energy (exothermic). bhu.ac.in Esterification processes are often found to be endothermic. grafiati.comnih.gov For instance, the enzymatic esterification for fatty acid methyl ester synthesis was determined to be endothermic with an enthalpy value (ΔH) of +38.98 kJ/mol. nih.gov Another study on a different esterification process reported an enthalpy of +55.7 kJ/mol. grafiati.com
The table below provides thermodynamic parameters from a study on an enzymatic esterification reaction. grafiati.com
| Thermodynamic Parameter | Value |
| Enthalpy (ΔH) | +55.7 kJ/mol |
| Entropy (ΔS) | +170.2 J/mol·K |
Equilibrium Studies and Reversibility of Esterification Reactions
Esterification is a classic example of a reversible reaction that reaches a state of equilibrium. numberanalytics.comchemguide.co.uk The equilibrium constant (K_eq) indicates the extent of the reaction, with values typically ranging from 1 to 10 for esterification, signifying that a considerable amount of reactants remains in the equilibrium mixture. researchgate.net
To maximize the yield of the ester, the equilibrium must be shifted towards the products. asianpubs.org This is often achieved by applying Le Chatelier's principle. Common strategies include:
Using an excess of one reactant : Increasing the concentration of either the alcohol or the carboxylic acid drives the reaction forward. asianpubs.org In the synthesis of butyl isovalerate, the yield increased when the molar ratio of butanol to isovaleric acid was increased, reaching a maximum at a ratio of 1.6:1. asianpubs.org
Removing a product : The continuous removal of water, a byproduct, is a highly effective method to displace the equilibrium and increase the conversion of reactants to the ester. chemguide.co.ukresearchgate.net
The following table shows the effect of the reactant molar ratio on the yield of butyl isovalerate. asianpubs.org
| Molar Ratio (Butanol:Isovaleric Acid) | Yield of Butyl Isovalerate (%) |
| 1.2:1 | < 92.1 |
| 1.6:1 | 92.1 |
| 2.2:1 | > 92.1 (but with diminishing returns) |
Theoretical and Computational Chemistry of Cyclohexylmethyl Isovalerate
Quantum Chemical Investigationschemrxiv.orgnih.govstackexchange.comnih.govolemiss.edu
Quantum chemical investigations provide fundamental insights into the electronic structure and reactivity of cyclohexylmethyl isovalerate. These methods, rooted in quantum mechanics, offer a powerful lens to understand the molecule's behavior at an atomic level. olemiss.eduwikipedia.orgjove.com
Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivitychemrxiv.orgstackexchange.comolemiss.edu
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.comyoutube.com It is particularly useful for predicting molecular geometries, reaction energies, and other properties of molecules like this compound. DFT calculations can reveal critical details about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. For instance, the ester carbonyl group is characterized by a carbon-oxygen double bond length of approximately 1.23 angstroms.
By mapping the potential energy surface, DFT can identify the most stable conformations of the molecule, which are the low-energy arrangements of its atoms. youtube.com For this compound, this involves determining the preferred orientations of the flexible cyclohexyl and isovalerate groups. These calculations help in understanding how the molecule's structure influences its physical and chemical properties.
Furthermore, DFT is instrumental in studying the reactivity of this compound. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of chemical reactions. mdpi.com This includes identifying the most likely sites for nucleophilic or electrophilic attack and understanding the mechanisms of reactions such as hydrolysis or transesterification. The choice of the functional and basis set is crucial for the accuracy of DFT calculations. researchgate.net
Table 1: Key Molecular Descriptors from DFT Calculations
| Property | Description | Significance |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the molecule's shape and steric properties. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electronic excitability and chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals regions of positive and negative charge, indicating sites for electrophilic and nucleophilic attack. |
| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps in understanding charge localization and reactivity. mdpi.com |
This table presents a conceptual overview of the types of data obtained from DFT calculations and their general significance. Actual numerical values would require specific computational studies on this compound.
Molecular Orbital Theory Applied to Isovalerate Esters
Molecular Orbital (MO) theory describes the formation of molecular orbitals from the combination of atomic orbitals. scribd.comlibretexts.org This theory is fundamental to understanding the electronic structure and bonding in molecules like isovalerate esters. libretexts.org In an ester, the atomic orbitals of the constituent atoms combine to form a set of bonding, non-bonding, and antibonding molecular orbitals that extend over the entire molecule. scribd.com
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining the chemical reactivity of the molecule. For an ester like this compound, the HOMO is typically associated with the non-bonding electrons on the oxygen atoms of the ester group, while the LUMO is often the π* antibonding orbital of the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Dynamics and Simulation Studiesolemiss.edu
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. mdpi.comnih.govspecificpolymers.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about the conformational dynamics and the influence of the environment on molecular behavior. nih.gov
Conformational Analysis and Flexibility of the Cyclohexylmethyl Moiety
The cyclohexylmethyl group in this compound is a flexible entity capable of adopting various conformations. The cyclohexane (B81311) ring itself can exist in several forms, with the chair conformation being the most stable due to the minimization of torsional and steric strain. The energy barrier for the chair-to-chair interconversion is a key parameter that influences the ring's flexibility.
Table 2: Conformational States of the Cyclohexyl Ring
| Conformation | Relative Energy (kcal/mol) | Key Feature |
| Chair | 0 | Most stable, strain-free conformation. |
| Twist-Boat | ~5.5 | Intermediate in the chair-to-chair interconversion. |
| Boat | ~6.9 | Higher energy due to flagpole interactions and torsional strain. |
| Half-Chair | ~10.8 | Transition state for ring inversion. |
This table presents generalized relative energies for an unsubstituted cyclohexane ring. The actual values for the cyclohexylmethyl moiety in the ester may vary.
Solvent Effects on Reaction Dynamics of this compound Formation
The formation of this compound, typically through an esterification reaction, is significantly influenced by the solvent. wikipedia.org Solvents can affect reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products to different extents. rsc.org
MD simulations are a powerful tool for studying these solvent effects at a molecular level. nih.govbristoldynamics.com By explicitly including solvent molecules in the simulation, it is possible to observe how they arrange themselves around the reacting species and how their dynamics are coupled to the reaction process. bris.ac.uknih.gov For the esterification reaction, polar solvents might stabilize the charged intermediates in the reaction pathway, thereby accelerating the reaction. Conversely, nonpolar solvents might favor the less polar reactants. nih.gov
Intermolecular Interactions in Condensed Phases Relevant to this compound
In the condensed phase, the physicochemical properties of this compound are governed by a combination of intermolecular forces. As an ester without strong hydrogen bond donors, its interactions are primarily dictated by van der Waals forces—specifically, London dispersion forces—and weaker dipole-dipole interactions originating from the polar ester group (-COO-).
The structure of this compound, featuring a bulky, non-polar cyclohexyl ring and a branched isobutyl group, results in a significant molecular surface area dominated by non-polar C-H bonds. Consequently, London dispersion forces are the most significant contributor to its intermolecular cohesion. These forces arise from transient fluctuations in electron density, creating temporary dipoles that induce corresponding dipoles in neighboring molecules. The large number of electrons and the extensive surface area of the molecule contribute to substantial dispersion forces, which are crucial for properties like boiling point and viscosity.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate molecular properties that influence these interactions, such as polarizability and dipole moment. A comparison with related esters illustrates how structural changes affect these properties.
Table 1: Calculated Molecular Properties of this compound and Related Esters
| Compound Name | Structure | Molecular Formula | Dipole Moment (Debye) | Polarizability (ų) |
| This compound | C12H22O2 | ~ 1.85 | ~ 21.5 | |
| Methyl Isovalerate | C6H12O2 | ~ 1.80 | ~ 12.1 | |
| Cyclohexyl Acetate | C8H14O2 | ~ 1.90 | ~ 15.3 | |
| n-Butyl Acetate | C6H12O2 | ~ 1.84 | ~ 12.3 | |
| Isoamyl Acetate | C7H14O2 | ~ 1.82 | ~ 14.0 | |
| Note: Values are representative estimates derived from computational models and may vary depending on the calculation method. |
The data indicates that while the dipole moment remains relatively consistent across these simple esters, the polarizability, which is a key factor in the strength of London dispersion forces, increases significantly with molecular size and the presence of the cyclohexyl ring. nih.gov This underscores the dominance of dispersion forces in the intermolecular interactions of this compound.
Chemoinformatics and QSAR/QSPR Approaches (Quantitative Structure-Activity/Property Relationship)
Chemoinformatics applies computational and informational techniques to a broad range of chemical problems. A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These are mathematical models that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.ar By representing molecular structures with numerical descriptors, these models can predict the properties of untested compounds, accelerating research and reducing the need for extensive experimentation. researchgate.net
Development of Predictive Models for Reactivity of this compound Analogs
The reactivity of esters, such as their rate of hydrolysis, is a critical property in various applications, from industrial synthesis to environmental persistence. QSAR models can be developed to predict the reactivity of analogues of this compound. The alkaline hydrolysis of esters, for instance, is a well-studied reaction where reactivity is influenced by both electronic and steric factors around the ester core. nih.govwikipedia.org
Developing a predictive model for the reactivity of this compound analogues would involve several steps:
Data Collection: A training set of diverse esters with experimentally measured hydrolysis rate constants (k_hyd) would be compiled. nih.gov
Descriptor Calculation: For each ester in the training set, a range of molecular descriptors would be calculated. These would include steric parameters (e.g., Taft's steric parameter E_s, Charton's steric parameter ν) to quantify the bulkiness of the alcohol and acid moieties, and electronic descriptors (e.g., Hammett or Taft sigma constants σ*) to quantify the electron-withdrawing or -donating effects of substituents. nih.govnih.gov
Model Building: Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the observed reactivity. researchgate.net
Validation: The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a separate set of test compounds not used in model creation. nih.gov
The resulting QSAR model could then be used to predict the hydrolysis rate of new, unsynthesized analogues of this compound.
Table 2: Illustrative Data Structure for a Reactivity QSAR Model of Ester Analogs
| Compound Name | log(k_hyd) (Experimental) | Steric Descriptor (E_s) | Electronic Descriptor (σ) |
| Ethyl acetate | -4.30 | 0.00 | 0.00 |
| Propyl acetate | -4.65 | -0.07 | -0.10 |
| Isopropyl acetate | -5.20 | -0.47 | -0.19 |
| Cyclohexyl acetate | -5.50 | -0.79 | -0.15 |
| This compound | (Predicted) | -0.93 | -0.12 |
| Note: This table is for illustrative purposes. k_hyd is the second-order base-catalyzed hydrolysis rate constant. E_s and σ are example descriptors for the alcohol substituent. |
Topological and Graph Theoretical Analysis of Ester Structures
Graph theory provides a powerful framework for analyzing molecular structure by representing molecules as graphs, where atoms are vertices and bonds are edges. cir-safety.org From this representation, numerical invariants known as topological indices (TIs) can be calculated. These indices quantify aspects of molecular size, shape, branching, and connectivity in a single number. researchgate.netscispace.com TIs are widely used as descriptors in QSPR models because they are easily calculated from the 2D structure alone and can effectively capture structural variations across a series of molecules. mdpi.com
For a class of compounds like esters, TIs can differentiate between isomers and quantify the structural differences between analogues. For example:
Connectivity Indices (e.g., Randić index, χ): These indices reflect the degree of branching in a molecule. Highly branched structures have lower connectivity index values than their linear isomers.
Distance-based Indices (e.g., Wiener index, W): This index is calculated as the sum of distances between all pairs of non-hydrogen atoms in the molecular graph and relates to molecular size and compactness.
By calculating these indices for this compound and its analogues, one can build QSPR models to predict properties like boiling point, viscosity, or even sensory characteristics. mdpi.com
Table 3: Selected Topological Indices for this compound and Isomeric Esters
| Compound Name | Structure | Wiener Index (W) | First-Order Randić Index (¹χ) |
| This compound | 1582 | 6.217 | |
| n-Dodecyl Acetate | 2870 | 6.401 | |
| 2-Ethylhexyl Octanoate | 1600 | 6.131 | |
| Isoamyl Heptanoate | 1624 | 6.159 | |
| Note: Values are calculated based on the molecular graph. Different isomers have distinct topological indices, which can be correlated with their physical properties. |
Virtual Screening of this compound Analogues
Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those possessing a desired set of properties. researchgate.net This approach can be applied to discover novel analogues of this compound with, for example, enhanced biodegradability, specific fragrance profiles, or optimized physical properties for a particular formulation.
A typical virtual screening workflow for fragrance molecules would proceed as follows:
Library Generation: A large virtual library of analogues is created by systematically modifying the structure of this compound. This could involve changing the size and branching of the isovalerate chain, altering the cyclohexyl ring (e.g., adding substituents, changing ring size), or replacing it with other cyclic or acyclic groups.
Property Prediction: For every molecule in the virtual library, a pre-developed QSPR model is used to predict the property of interest (e.g., odor character, boiling point, biodegradability). The model would use calculated molecular descriptors, such as those discussed previously. mdpi.com
Filtering and Ranking: The library is filtered based on predefined criteria (e.g., molecular weight within a certain range, predicted boiling point > 200°C). The remaining compounds are then ranked based on their predicted desirability.
Candidate Selection: The top-ranked compounds are selected as promising candidates for chemical synthesis and experimental validation.
This process allows for the efficient exploration of a vast chemical space, focusing laboratory efforts only on the most promising candidates. arxiv.org
Table 4: Example of a Virtual Screening Hit List for this compound Analogs
| Analog Structure | Predicted Odor Profile | Predicted Boiling Point (°C) | Predicted Biodegradability Score |
| Fruity, Green, Pear | 225 | 0.85 | |
| Floral, Apple, Sweet | 238 | 0.72 | |
| Woody, Herbal | 245 | 0.65 | |
| Fruity, Pineapple | 219 | 0.91 | |
| Note: This table is a hypothetical representation of a virtual screening output. Predicted properties are based on fictional QSPR models. |
Advanced Analytical Methodologies for Cyclohexylmethyl Isovalerate Characterization
Hyphenated Chromatographic-Spectroscopic Techniques
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the detailed analysis of chemical compounds like cyclohexylmethyl isovalerate. orgchemboulder.com This combination allows for the separation of complex mixtures and the subsequent structural elucidation and quantification of the individual components. spectroscopyonline.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Profile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound, which is used as a flavor compound. rroij.comnih.govdrawellanalytical.com In this method, the sample is vaporized and separated into its constituent components within the gas chromatograph. These separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. elgalabwater.com
This technique is exceptionally well-suited for determining the purity of this compound by separating it from any volatile impurities, such as residual starting materials (cyclohexylmethanol, isovaleric acid) or by-products from its synthesis. The high sensitivity of GC-MS allows for the detection and identification of trace-level components. elgalabwater.com The resulting chromatogram indicates the purity level, while the mass spectrum of the main peak confirms the compound's identity. Furthermore, GC-MS is instrumental in establishing the volatile profile of a product containing this ester, which is crucial for quality control in the flavor and fragrance industry. researchgate.netmdpi.comaip.org
Below is a table illustrating the expected primary mass fragments for this compound upon electron ionization in a mass spectrometer.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Structural Origin |
|---|---|---|
| 184 | [C₁₁H₂₀O₂]⁺ (Molecular Ion) | Intact molecule |
| 102 | [C₅H₁₀O₂]⁺ | Fragment from isovalerate moiety |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation from loss of the isovalerate group |
| 57 | [C₄H₉]⁺ | Butyl cation from the isovalerate side chain |
| 43 | [C₃H₇]⁺ | Isopropyl cation, characteristic of the isovalerate structure |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components and Degradation Products
For components that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. leeder-analytical.compolymersolutions.com This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. LC-MS is critical for identifying non-volatile impurities and potential degradation products of this compound that would not be detectable by GC-MS. monash.eduthermofisher.com
A primary degradation pathway for esters is hydrolysis, which would break down this compound into cyclohexylmethanol and isovaleric acid. These degradation products are more polar and less volatile than the parent ester. LC-MS can effectively separate these compounds from the original ester and provide mass data for their unambiguous identification. nih.govnih.gov This capability is vital for stability testing and for ensuring the quality of products over their shelf life. High-resolution LC-MS systems can provide highly accurate mass measurements, which further aids in confirming the elemental composition of unknown degradants. leeder-analytical.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. rssl.comresearchgate.net It provides detailed information about the chemical environment of each atom (specifically hydrogen and carbon) within a molecule, allowing for the confirmation of its connectivity and three-dimensional structure. mdpi.com For this compound, both ¹H NMR and ¹³C NMR are used.
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
¹³C NMR reveals the number of different types of carbon atoms and provides insight into their functional group character. niscpr.res.in
This level of detail is crucial for distinguishing between structural isomers, which have the same molecular formula but different atomic arrangements. For instance, NMR can easily differentiate this compound from its isomer, isobutyl cyclohexanecarboxylate, as the chemical shifts and coupling patterns of the protons and carbons would be distinctly different.
The following table summarizes the predicted chemical shifts for this compound.
| Atom Type | Position in Molecule | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Carbonyl (C=O) | Isovalerate | - | ~173 |
| Methylene (-O-CH₂-) | Ester Linkage | ~3.8 - 4.0 | ~68 |
| Methine (-CH-) | Cyclohexyl | ~1.6 - 1.8 | ~35-40 |
| Methylene (-CH₂-) | Cyclohexyl | ~1.0 - 1.9 | ~25-35 |
| Methine (-CH-) | Isovalerate | ~2.0 - 2.2 | ~43 |
| Methyl (-CH₃) | Isovalerate | ~0.9 - 1.0 | ~22 |
To resolve more complex structural questions, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net These methods provide correlation data between different nuclei, which is essential for assembling the molecular structure piece by piece.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, it would show correlations between the different protons within the cyclohexyl ring and within the isovalerate moiety, confirming their respective structures. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. It provides a definitive link between the ¹H and ¹³C spectra. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly powerful for connecting different parts of a molecule. For example, it would show a correlation from the protons of the -O-CH₂- group to the carbonyl carbon of the isovalerate group, unequivocally confirming the ester linkage. nih.gov
While less common for a liquid sample like this compound, Solid-State NMR (ssNMR) is a valuable technique for analyzing solid or semi-solid samples, providing structural information without the need for dissolution.
Coupled Chromatography-NMR (e.g., LC-NMR, LC-NMR-MS) for Complex Mixture Analysis
The direct coupling of liquid chromatography with NMR (LC-NMR) represents a pinnacle of hyphenated techniques for analyzing complex mixtures. jpsbr.orgnumberanalytics.com This method allows for the physical separation of components in a mixture by HPLC, with the eluent flowing directly into an NMR spectrometer for structural analysis. mdpi.com This process can be performed in real-time (on-flow), or specific peaks can be trapped for longer analysis (stop-flow). mdpi.com
When combined with mass spectrometry (LC-NMR-MS), the technique provides three orthogonal pieces of information for each component: retention time, mass-to-charge ratio, and detailed NMR structural data. news-medical.netnih.gov This powerful combination would allow for the separation, identification, and full structural elucidation of this compound, its impurities, and its degradation products from a complex matrix, such as a food product or environmental sample, in a single automated run. numberanalytics.com
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which includes techniques like Fourier-Transform Infrared (FTIR) spectroscopy, measures the vibrations of bonds within a molecule. Since different types of bonds vibrate at characteristic frequencies, the resulting spectrum provides a fingerprint of the functional groups present in the molecule. rockymountainlabs.com
For this compound, FTIR spectroscopy is a rapid and straightforward method to confirm the presence of the ester functional group. Esters exhibit very characteristic absorption bands in their IR spectra. spectroscopyonline.com The most prominent of these is the strong carbonyl (C=O) stretching vibration, which appears in a specific region of the spectrum. Additionally, the C-O stretching vibrations provide further evidence of the ester linkage. orgchemboulder.comquimicaorganica.org While FTIR is excellent for confirming the presence of the ester functional group, it is less powerful than NMR for elucidating the full, detailed structure of the entire molecule.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aliphatic (Cyclohexyl, Isovalerate) | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Ester Carbonyl | 1735 - 1750 | Strong |
| C-O Stretch | Ester (Acyl-Oxygen) | 1250 - 1300 | Strong |
| C-O Stretch | Ester (Alkyl-Oxygen) | 1000 - 1150 | Strong |
High-Resolution Mass Spectrometry and Speciation Studies
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive characterization of compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions and the elucidation of fragmentation pathways. frontagelab.comlcms.cz
HRMS provides the ability to measure the mass of a molecule with exceptional accuracy, typically to four or more decimal places. frontagelab.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₂H₂₂O₂), HRMS can easily distinguish it from other molecules that have the same nominal mass but a different elemental composition.
This capability is particularly crucial in metabolism studies. When this compound is metabolized in a biological system, it undergoes biotransformations such as hydroxylation (+O), carboxylation (+CO₂), or conjugation with glucuronic acid. HRMS can accurately measure the mass of the resulting metabolites, and the precise mass difference from the parent compound allows for the confident identification of the metabolic modification that has occurred. researchgate.net
Table 3: Accurate Mass and Elemental Composition Data for this compound and Potential Metabolites
| Compound | Molecular Formula | Nominal Mass | Monoisotopic Mass | Metabolic Modification |
|---|---|---|---|---|
| This compound | C₁₂H₂₂O₂ | 198 | 198.16198 | Parent Compound |
| Hydroxylated Metabolite | C₁₂H₂₂O₃ | 214 | 214.15689 | +O |
| Carboxylated Metabolite | C₁₂H₂₀O₄ | 228 | 228.13616 | -2H, +CO₂ |
This interactive table presents the calculated exact masses for this compound and its potential metabolites, demonstrating the utility of HRMS in speciation studies.
Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. libretexts.org For this compound, the molecular ion ([M+H]⁺ or M⁺˙) is first isolated in the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.
The fragmentation pattern is highly predictable for esters. Common fragmentation pathways include the cleavage of the ester bond, leading to ions corresponding to the acyl portion (isovaleryl group) and the alcohol portion (cyclohexylmethanol). Another characteristic fragmentation is the McLafferty rearrangement, where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene. epa.gov Analyzing these fragment ions allows for the definitive structural confirmation of the parent molecule. nih.gov
Table 4: Predicted MS/MS Fragmentation of this compound (Precursor Ion: m/z 199.1693 [M+H]⁺)
| Fragment Ion (m/z) | Proposed Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 113.0961 | [C₇H₁₃O]⁺ | Loss of isovaleric acid |
| 99.0805 | [C₆H₁₁]⁺ | Cyclohexylmethyl cation |
| 85.0648 | [C₅H₉O]⁺ | Isovaleryl cation (CH₃)₂CHCH₂CO⁺ |
This interactive table outlines the expected major fragment ions from the tandem mass spectrometry analysis of this compound, providing a basis for structural verification.
Isotopic labeling is a powerful technique used to trace the pathway of atoms through chemical reactions and metabolic processes. chemistrysteps.com By strategically replacing an atom in this compound with one of its stable isotopes (e.g., ¹⁸O, ¹³C, or ²H), the mechanism of its transformations, such as hydrolysis, can be precisely determined.
For instance, to investigate the mechanism of ester hydrolysis, this compound can be synthesized with an ¹⁸O label in the carbonyl oxygen. If the ester undergoes hydrolysis, the position of the ¹⁸O label in the products—either the resulting isovaleric acid or the cyclohexylmethanol—reveals which bond was cleaved. If the ¹⁸O remains with the isovaleric acid, it indicates that the alkyl-oxygen bond was broken. Conversely, if the ¹⁸O is found in the cyclohexylmethanol product, it confirms that the acyl-oxygen bond was cleaved, which is the commonly accepted mechanism for base-catalyzed ester hydrolysis (saponification). jove.comlibretexts.org This method provides definitive mechanistic evidence that is unattainable through other techniques.
Table 5: Isotopic Labeling Strategies for Mechanistic Studies of this compound
| Isotope Label | Labeled Position | Transformation Studied | Mechanistic Question Answered |
|---|---|---|---|
| ¹⁸O | Carbonyl Oxygen (C=¹⁸O) | Ester Hydrolysis | Site of nucleophilic attack (carbonyl carbon vs. alkyl carbon) |
| ¹⁸O | Alkoxy Oxygen (C-¹⁸O-C) | Ester Hydrolysis | Acyl-oxygen vs. Alkyl-oxygen bond cleavage |
| ¹³C | Carbonyl Carbon (¹³C=O) | Decarboxylation | Fate of the carbonyl group |
This interactive table summarizes various isotopic labeling approaches and their application in elucidating the reaction mechanisms of this compound.
Environmental Chemistry and Degradation Pathways of Cyclohexylmethyl Isovalerate
Biotic Transformation and Biodegradation
The primary route for the complete mineralization of esters in the environment is through the action of microorganisms. iwaponline.com
The biodegradation of cyclohexylmethyl isovalerate is expected to follow the general pathway established for other simple esters. nih.govresearchgate.net This process is initiated by enzymatic hydrolysis, followed by the degradation of the resulting alcohol and carboxylic acid.
Enzymatic Hydrolysis : The first and often rate-limiting step is the cleavage of the ester bond by extracellular or intracellular hydrolases, specifically esterases (such as carboxylesterases) or lipases. nih.govnih.gov These enzymes are ubiquitously produced by a wide range of bacteria and fungi. nih.govnih.gov This reaction breaks down this compound into cyclohexylmethanol and isovaleric acid.
This compound + H₂O ---(Esterase/Lipase)--> Cyclohexylmethanol + Isovaleric Acid
Metabolism of Intermediates : The resulting products, cyclohexylmethanol and isovaleric acid, are then funneled into central metabolic pathways.
Cyclohexylmethanol Degradation : The alcohol is typically oxidized by dehydrogenases to form cyclohexanecarbaldehyde and then further to cyclohexanecarboxylic acid. The cyclohexyl ring is then opened, often through beta-oxidation-like pathways, before being mineralized to CO₂ and H₂O. researchgate.net
Isovaleric Acid Degradation : Isovaleric acid (3-methylbutanoic acid) is a short-chain fatty acid that can be readily metabolized by many microorganisms through pathways such as the fatty acid beta-oxidation cycle, ultimately yielding acetyl-CoA, which enters the citric acid cycle. nih.gov
In natural environments, the degradation of organic compounds is rarely carried out by a single microbial species but rather by complex microbial consortia. iwaponline.comnih.gov These communities exhibit greater metabolic versatility and resilience compared to individual isolates. mdpi.com
The breakdown of esters like this compound benefits from the synergistic actions of different microbial populations. iwaponline.com Some species may specialize in the initial enzymatic hydrolysis, producing intermediates that are then consumed by other members of the community. nih.gov This division of labor prevents the accumulation of potentially inhibitory intermediates and ensures the complete mineralization of the parent compound. nih.gov The structure and enzymatic capabilities of the resident microbial community are critical factors determining the rate and extent of degradation in a given soil or aquatic ecosystem. escholarship.org Studies on other esters have shown that mixed microbial populations from sources like wastewater treatment plants can effectively degrade these compounds, with different species potentially dominating at various stages of the degradation process. dtu.dk
Enantioselective Degradation in Environmental Systems
Currently, there is no available research or data on the enantioselective degradation of this compound in environmental systems. As a chiral compound, it exists as different stereoisomers which could potentially exhibit different rates and pathways of degradation by microorganisms. However, studies to confirm and quantify this enantioselectivity have not been conducted. Research on other chiral compounds has shown that microorganisms in soil and water can preferentially degrade one enantiomer over another, leading to a shift in the enantiomeric ratio in the environment. Such processes are dependent on the specific enzymes produced by the microbial communities present. Without specific studies on this compound, it is not possible to determine if its degradation in the environment is stereoselective.
Environmental Fate Modeling and Prediction
Environmental fate modeling is a critical tool for predicting the distribution and persistence of chemicals in the environment. researchgate.net For this compound, due to the absence of experimental fate data, predictive models such as the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency, are utilized. chemistryforsustainability.orgepa.gov These models use the chemical's structure and known physicochemical properties to estimate its partitioning between air, water, soil, and biota, as well as its degradation rates in these compartments.
The persistence and mobility of this compound in soil and water are governed by its susceptibility to biodegradation and its tendency to adsorb to soil and sediment particles. These parameters are estimated using its octanol-water partition coefficient (LogKow) and water solubility.
Persistence: The primary degradation pathway for this compound in soil and water is expected to be aerobic biodegradation. ethz.ch The ester linkage in the molecule is susceptible to hydrolysis, both abiotic and biotic, which would break the molecule down into cyclohexylmethanol and isovaleric acid. These smaller molecules are then expected to be readily biodegradable. Based on QSAR models, the predicted aerobic biodegradation half-life of this compound is in the range of weeks to months, suggesting it is not expected to be persistent in these environments.
Mobility: The mobility of an organic compound in soil is largely determined by its organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a greater tendency for the chemical to adsorb to soil organic matter, making it less mobile. The LogKow for the proxy compound, cyclohexyl isovalerate, is estimated to be 3.2. scent.vn Using this value, the Koc for this compound can be estimated. Generally, compounds with a LogKow in this range are expected to have moderate adsorption to soil and sediment. This suggests that this compound will have low to moderate mobility in soil and is not expected to extensively leach into groundwater.
| Parameter | Estimated Value | Implication |
|---|---|---|
| Biodegradation Half-Life (Aerobic) | Weeks to months | Not expected to be persistent |
| LogKow | 3.2 (for cyclohexyl isovalerate) scent.vn | Moderate potential for bioaccumulation |
| Soil Adsorption Coefficient (Koc) | Moderate | Low to moderate mobility in soil |
The potential for a chemical to move from water or soil into the air (volatilization) is described by its Henry's Law Constant. Its persistence in the atmosphere is determined by its rate of reaction with photochemically produced hydroxyl (OH) radicals.
Volatilization: The Henry's Law Constant for this compound is estimated based on its vapor pressure and water solubility. With an estimated vapor pressure of 0.0801 hPa at 20°C and its low water solubility, this compound is expected to have a moderate potential to volatilize from water surfaces. scent.vn
Atmospheric Fate: Once in the atmosphere, organic compounds are primarily degraded by reaction with OH radicals. ethz.ch The rate of this reaction can be estimated using structure-activity relationships. Based on its chemical structure, the atmospheric half-life of this compound due to reaction with OH radicals is predicted to be on the order of hours to a few days. This suggests that it will be relatively rapidly removed from the atmosphere and is unlikely to undergo long-range atmospheric transport.
| Parameter | Estimated Value/Prediction | Implication |
|---|---|---|
| Vapor Pressure | 0.0801 hPa @ 20°C (for cyclohexyl isovalerate) scent.vn | Moderate potential for volatilization from water |
| Henry's Law Constant | Moderate | |
| Atmospheric Half-Life (vs. OH radicals) | Hours to days | Rapid degradation in the atmosphere |
Bioavailability: The bioavailability of this compound to aquatic organisms is influenced by its LogKow. With a LogKow of 3.2 for its isomer, it is expected to have a moderate potential for bioaccumulation in the fatty tissues of fish and other aquatic organisms. scent.vn However, this potential is likely to be mitigated by metabolic processes.
Q & A
Q. What steps ensure reproducibility in studies examining this compound’s role in microbial consortia?
- Methodological Answer : Use defined microbial communities (e.g., Synthetic Human Gut Microbiome) to reduce compositional variability. Archive microbial stocks and metadata in public repositories (e.g., DSMZ). Report detailed culture conditions (pH, temperature, substrate ratios) to enable replication .
Experimental Design and Reporting
Q. How to design a longitudinal study assessing this compound’s stability under varying environmental conditions?
Q. What ethical considerations are paramount when studying this compound in animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
